molecular formula C6H5ClF3NS B3348210 Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride CAS No. 158898-57-8

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride

Cat. No.: B3348210
CAS No.: 158898-57-8
M. Wt: 215.62 g/mol
InChI Key: RREODNYNAPILHF-UHFFFAOYSA-N
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Description

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is a chemical compound with the molecular formula C6H4F3NS·HCl. This compound is characterized by the presence of a benzenethiol group substituted with amino and trifluoro groups, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride typically involves the introduction of amino and trifluoro groups onto a benzenethiol backbone. One common synthetic route includes the nitration of benzenethiol followed by reduction to introduce the amino group. The trifluoro groups are then introduced through a halogen exchange reaction using appropriate fluorinating agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted benzenethiol derivatives.

Scientific Research Applications

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride involves its interaction with specific molecular targets. The trifluoro groups enhance its reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol, 2-amino-: Lacks the trifluoro groups, resulting in different reactivity and applications.

    Benzenethiol, 3,4,6-trifluoro-: Lacks the amino group, affecting its biochemical interactions.

Uniqueness

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is unique due to the presence of both amino and trifluoro groups, which confer distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is a compound with significant biological activity due to its unique chemical structure. With the molecular formula C₇H₆F₃NS·HCl and a molecular weight of approximately 229.65 g/mol, it features an amino group and a trifluoromethyl group on the benzene ring. This compound is primarily studied for its roles in cellular processes and potential therapeutic applications.

The compound is characterized by its trifluoromethyl substitution, which enhances its reactivity and biological interactions. The presence of the amino group allows for participation in various biochemical pathways, making it a subject of interest in medicinal chemistry.

Biological Activity

The biological activity of 2-amino-3,4,6-trifluorobenzenethiol hydrochloride can be summarized as follows:

  • Cell Signaling Modulation : The compound influences cell signaling pathways through thiol-disulfide exchange reactions with key signaling proteins. This interaction can alter the redox state of transcription factors, affecting their DNA-binding activity and subsequently impacting gene expression.
  • Metabolic Pathway Interaction : It affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels.
  • Potential Therapeutic Applications : The unique properties of this compound make it valuable in organic synthesis and medicinal chemistry, particularly in developing new therapeutic agents targeting various diseases.

Case Studies

  • A study highlighted the synthesis of derivatives that exhibit anti-tumor and anti-inflammatory activities. These derivatives were evaluated for their effects on glutamate neurotransmission and showed promise in treating neurological disorders .
  • Another investigation focused on the synthesis of benzothiazole-based compounds that demonstrated significant anti-tubercular activity. The study emphasized the importance of structural modifications to enhance biological efficacy .

Data Tables

Compound Name Structural Features Unique Aspects
2-Amino-5-fluorobenzenethiolFluoro group at position 5Less fluorination compared to target compound
2-Amino-4-chlorobenzenethiolChlorine substituentDifferent halogen leading to varied reactivity
3-Amino-4-(trifluoromethyl)benzenethiolTrifluoromethyl group at position 4Similar reactivity but different positioning
2-Amino-3-(trifluoromethyl)benzenesulfonic acidSulfonic acid groupEnhanced solubility due to sulfonic acid functionality

This table illustrates the structural diversity among compounds related to benzenethiol, highlighting how variations in substituents can influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3,4,6-trifluorobenzenethiol hydrochloride, and how do reaction conditions influence yield?

The synthesis of fluorinated benzenethiol derivatives typically involves nucleophilic substitution or reduction of precursor sulfonyl chlorides. For example, benzenethiol analogs are synthesized via zinc reduction of benzenesulfonyl chloride in acidic conditions . For the trifluoro-substituted variant, fluorination steps using reagents like SF₄ or HF-pyridine may precede thiol group introduction. Reaction temperature (e.g., 0–6°C for thiol stabilization ) and pH control (to avoid decomposition of the amine hydrochloride salt) are critical. Purification often involves recrystallization from ethanol/water mixtures, guided by melting point data (e.g., 259–264°C for benzylamine hydrochloride analogs ).

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine protonation. ¹⁹F NMR is critical for verifying trifluoromethyl group positions .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₆H₅F₃NS·HCl ≈ 223.6 g/mol) and isotopic patterns .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area) .
  • Melting Point Analysis : Compare observed mp (e.g., 259–264°C for benzylamine hydrochloride ) to literature values.

Q. How should researchers handle and store this compound to ensure stability?

The compound is likely moisture- and oxygen-sensitive due to the thiol (-SH) and amine hydrochloride groups. Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) . Use desiccants (e.g., silica gel) to prevent hydrolysis. For handling, employ gloveboxes or Schlenk lines, and avoid exposure to transition metals that may catalyze thiol oxidation .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

PropertyValue/DescriptionReference
Molecular FormulaC₆H₄F₃NS·HClComputed
Melting Point~250–265°C (analog-based estimate)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
StabilityDegrades under UV light, basic pH

Q. How can researchers mitigate toxicity risks during handling?

Benzenethiol derivatives are toxic via inhalation and dermal absorption. Use fume hoods, PPE (nitrile gloves, lab coats), and monitor airborne levels with OSHA/NIOSH guidelines . Emergency protocols should include neutralization of spills with 10% NaOH and evacuation procedures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl and thiol groups in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to the meta position. The thiol group acts as a nucleophile in SN2 reactions or forms disulfide bridges under oxidative conditions (e.g., with I₂ or H₂O₂) . Kinetic studies using DFT calculations (PubChem CID structures ) can model transition states for Suzuki-Miyaura couplings or thiol-ene click chemistry.

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?

Discrepancies in ¹⁹F NMR shifts may stem from solvent effects (e.g., DMSO vs. CDCl₃) or paramagnetic impurities. For example, trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzylamine derivatives exhibit upfield shifts of ~-60 ppm in CDCl₃ . Use deuterated solvents and internal standards (e.g., CFCl₃) for calibration. Cross-validate with X-ray crystallography (if crystals form) or IR spectroscopy (S-H stretch ~2550 cm⁻¹) .

Q. What strategies optimize this compound’s use in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

The amine hydrochloride enhances water solubility for in vitro assays, while the trifluoromethyl group improves metabolic stability. Structure-activity relationship (SAR) studies can modify:

  • Amino group : Acylation or alkylation to probe hydrogen-bonding interactions .
  • Thiol group : Oxidation to disulfides or conjugation with maleimides for targeted drug delivery .
  • Fluorine substitution : Compare 3,4,6-trifluoro vs. 2,4,5-trifluoro analogs for steric effects .

Q. How can computational models predict this compound’s environmental fate or biodegradation pathways?

Molecular docking (using PubChem’s 3D structure ) and QSAR models estimate biodegradation half-lives. The thiol group may undergo oxidation to sulfonic acids in aerobic environments, while the trifluoromethyl group resists hydrolysis . Use EPI Suite or TEST software to predict toxicity endpoints (e.g., LC50 for aquatic organisms) .

Q. What experimental designs address discrepancies in reported biological activity data?

Contradictions may arise from impurity profiles (e.g., residual zinc from synthesis ) or assay conditions (e.g., serum protein binding). Solutions include:

  • Purity Validation : HPLC-MS to detect by-products (e.g., disulfides or dehalogenated species) .
  • Dose-Response Curves : Use ≥3 independent replicates with positive/negative controls (e.g., cisplatin for cytotoxicity assays) .
  • Meta-Analysis : Compare data across studies using standardized units (e.g., IC50 in µM ± SEM) .

Q. Methodological Notes

  • Synthesis Optimization : Replace Zn with NaBH₄ for milder reduction of sulfonyl chlorides, minimizing side reactions .
  • Analytical Workflow : Combine TLC (Rf ≈ 0.3 in ethyl acetate/hexane) with LC-MS for real-time reaction monitoring .
  • Safety Compliance : Align with EPA PPRTV guidelines for waste disposal (e.g., incineration for halogenated waste) .

Properties

IUPAC Name

2-amino-3,4,6-trifluorobenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS.ClH/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREODNYNAPILHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)S)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464385
Record name Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158898-57-8
Record name Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4,5,7-trifluoro-2-methylbenzothiazole (25.0 g, 123 mmol) in ethylene glycol (310 mL, 0.4 M) and 30% aq. NaOH (310 mL, 0.4 M) was degassed using a nitrogen stream then heated to a gentle reflux (125° C.) for 3 h. The solution was cooled to 0° C. and acidified to pH 3-4 using conc. HCl (appox. 200 mL). The solution was extracted with ether (750 mL) and washed with water (200 mL). The organic layer was dried over Na2SO4, filtered and treated with 2,2-di-tert-butyl-4-methylphenol (0.135 g, 0.5 mol %). After concentrating to dryness, the crude product was dissolved in anhydrous methanol (200 mL) and treated with an HCl solution in 1,4-dioxane (37 mL, 4 N, 148 mmol). The resulting mixture was concentrated to dryness, triturated with isopropylether (100 mL) and filtered to give 2-amino-3,4,6-trifluorothiophenol hydrochloride (19.3 g, 73%) as a light brown solid that was used without further purification. mp. 121-124° C.; Rf 0.43 (30% ethyl acetate in heptane); Anal. Calcd for C6H5ClF3NS: C, 33.42; H, 2.34; N, 6.50; S, 14.87. Found C, 33.45; H, 2.27; N, 6.48; S, 14.96.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Reactant of Route 4
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Reactant of Route 6
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride

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